molecular formula C15H22Cl2N2O B14794205 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14794205
M. Wt: 317.3 g/mol
InChI Key: DIVCHQAEDONGEO-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes an amino group, a dichlorobenzyl group, an isopropyl group, and a methylbutanamide backbone, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene through chlorination.

    Amidation Reaction: The dichlorobenzyl chloride is then reacted with an appropriate amine, such as isopropylamine, to form the intermediate N-(2,4-dichlorobenzyl)-N-isopropylamine.

    Coupling with Amino Acid Derivative: The intermediate is coupled with an amino acid derivative, such as (S)-3-methylbutanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted groups replacing the dichlorobenzyl moiety.

Scientific Research Applications

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.

    N-(2,4-Dichlorobenzyl)-N-isopropylamine: An intermediate in the synthetic route.

    (S)-3-Methylbutanoic acid: A component used in the coupling reaction.

Uniqueness

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

DIVCHQAEDONGEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N

Origin of Product

United States

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